![molecular formula C17H20N2O B181207 1,3-Diphenethylurea CAS No. 5467-84-5](/img/structure/B181207.png)
1,3-Diphenethylurea
Overview
Description
Potassium acetate, also known as potassium ethanoate, is the potassium salt of acetic acid with the chemical formula CH₃COOK. It is a hygroscopic solid at room temperature and appears as a white crystalline powder. This compound is widely used in various industries due to its versatile properties .
Mechanism of Action
Target of Action
The primary target of 1,3-Diphenethylurea is Epoxide hydrolase . Epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of xenobiotics and drugs .
Biochemical Pathways
Given its target, it is likely involved in pathways related to the metabolism of xenobiotics and drugs .
Result of Action
It has been suggested that this compound may have anti-inflammatory effects . It has been found to increase the concentration of 14,15-Epoxyeicosatrienoic acid (14,15-EET), an anti-inflammatory lipid mediator, by inhibiting soluble epoxyhydrolase (sEH) .
Biochemical Analysis
Biochemical Properties
1,3-Diphenethylurea has been found to exhibit effective cytotoxicity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, which contribute to its biochemical activity . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
In cellular processes, this compound has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cell cycle arrest at the G2/M phase in certain cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been reported as a new type of tubulin polymerization inhibitor, affecting the formation of microtubules, a crucial component of the cytoskeleton .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acetate can be synthesized through an acid-base neutralization reaction. This involves treating a potassium-containing base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) with acetic acid (CH₃COOH). The reaction is as follows: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, potassium acetate is produced by neutralizing acetic acid with potassium hydroxide or potassium carbonate. The reaction mixture is then treated with activated carbon, filtered, and crystallized. The crystallized product is further refined and dried to obtain high-purity potassium acetate .
Chemical Reactions Analysis
Types of Reactions: Potassium acetate undergoes various chemical reactions, including:
Neutralization: As mentioned, it is formed through the neutralization of acetic acid with potassium hydroxide or potassium carbonate.
Decomposition: At high temperatures, potassium acetate decomposes to form potassium carbonate and acetone.
Substitution: It can participate in substitution reactions where the acetate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium acetate can react with strong oxidizing agents, leading to the formation of potassium carbonate and other by-products.
Reducing Agents: It can be reduced under specific conditions to yield different products, depending on the reagents used.
Major Products Formed:
Potassium Carbonate: Formed during the decomposition of potassium acetate.
Acetone: Another product of the decomposition reaction.
Scientific Research Applications
Antifungal Activity
1,3-Diphenethylurea has been identified as an inhibitor of Candida albicans chitin synthase, which is crucial for fungal cell wall integrity. This specificity highlights its potential as an antifungal agent without affecting similar enzymes in other organisms.
Cancer Therapeutics
Research indicates that this compound may serve as a scaffold for developing novel anticancer drugs. Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Due to its role as an sEH inhibitor, this compound may be beneficial in developing treatments for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Case Study: Anticancer Activity
A study published in PLOS ONE highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound was shown to significantly inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Case Study: Antifungal Mechanism
In another study focusing on antifungal properties, this compound was tested against Candida albicans. The results demonstrated that the compound effectively inhibited chitin synthesis by targeting chitin synthase 1, leading to compromised fungal cell walls and increased susceptibility to antifungal treatments.
Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Antifungal Activity | Inhibits chitin synthase in Candida albicans, weakening fungal cell walls | Development of new antifungal agents |
Cancer Therapeutics | Induces apoptosis in cancer cells by modulating signaling pathways | Potential new treatments for various cancers |
Anti-inflammatory Effects | Acts as an sEH inhibitor, increasing anti-inflammatory mediators | Treatment options for chronic inflammatory diseases |
Comparison with Similar Compounds
Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.
Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.
Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .
Biological Activity
1,3-Diphenethylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Overview
This compound (CAS Number: 5467-84-5) is a urea derivative known for its ability to interact with various biomolecules. Its primary mechanism involves inhibition of specific enzymes and modulation of cellular pathways. Recent studies have highlighted its cytotoxic effects against cancer cell lines and its role in metabolic processes.
Cytotoxicity Against Cancer Cells
This compound has demonstrated effective cytotoxicity against various human cancer cell lines. It primarily targets epoxide hydrolase , an enzyme involved in the metabolism of xenobiotics and drugs, leading to altered cellular functions and apoptosis in cancer cells.
Inhibition of Chitin Synthase
This compound has been identified as an inhibitor of Candida albicans Chitin Synthase 1 (CaCHSIp) , crucial for fungal cell wall integrity. By disrupting chitin synthesis, it weakens the fungal cell wall, potentially leading to cell death while sparing similar enzymes in other organisms like Saccharomyces cerevisiae, indicating a degree of selectivity.
Antitumor Properties
Recent research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that Schiff bases derived from this compound showed strong inhibition against SARS-CoV-2 spike protein with inhibitory values ranging from 79.60% to 96.00%, suggesting potential applications in viral infections alongside their anticancer properties .
Anti-inflammatory Effects
This compound has also been suggested to possess anti-inflammatory properties. Its interaction with epoxide hydrolase may contribute to reduced inflammation by modulating the levels of bioactive lipids involved in inflammatory responses .
Metabolic Regulation
In metabolic studies, it was found that this compound promotes adipocyte differentiation in pre-adipocytes. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in adipogenesis. The compound significantly increased the expression of adipogenic markers such as aP2 and adiponectin in treated cells .
Case Study: Antidiabetic Activity
A study focused on the synthesis of Schiff bases from this compound revealed their potential as α-glucosidase inhibitors , which are crucial for managing type 2 diabetes mellitus (T2DM). The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM, indicating strong inhibitory activity compared to acarbose, a known α-glucosidase inhibitor .
Compound | IC50 (µM) | Activity |
---|---|---|
Compound 3a | 2.14 | Strong α-glucosidase inhibitor |
Compound 3b | 45.00 | Moderate α-glucosidase inhibitor |
Compound 3c | 115.00 | Weak α-glucosidase inhibitor |
Case Study: Adipocyte Differentiation
In another investigation involving 3T3-L1 cells, treatment with this compound led to a significant increase in adipocyte differentiation markers. The compound enhanced the expression of PPARγ and other adipogenic genes in a dose-dependent manner .
Properties
IUPAC Name |
1,3-bis(2-phenylethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLWVGHPWFHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203130 | |
Record name | 1,3-Diphenethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-84-5 | |
Record name | N,N′-Bis(2-phenylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25433 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHENETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of 1,3-Diphenethylurea?
A1: this compound has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, this compound disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []
Q2: From which natural sources has this compound been isolated?
A2: this compound has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.
Q3: Does the structure of this compound relate to its activity against Candida albicans?
A3: While the provided research doesn't delve into specific structure-activity relationships for this compound and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.
Q4: Besides its antifungal activity, are there other potential applications for this compound?
A4: Although the current research primarily focuses on the antifungal activity of this compound, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.
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